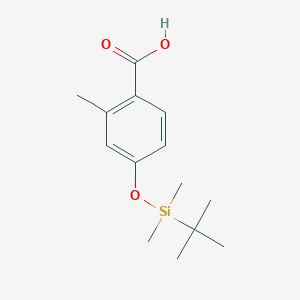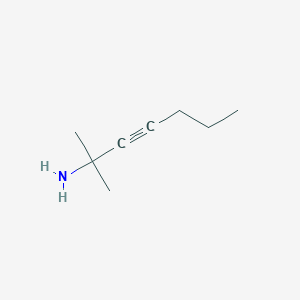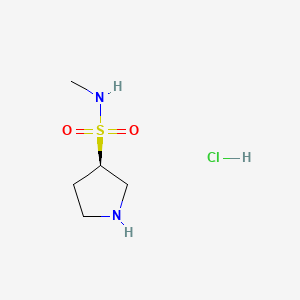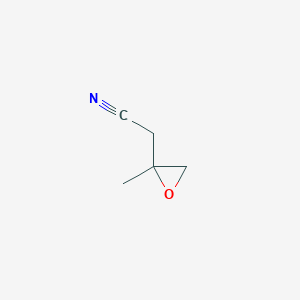
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is an organosilicon compound that features a phenoxy group substituted with bromine atoms and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane typically involves the reaction of 2,4-dibromo-6-(tert-butyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-Dibromo-6-(tert-butyl)phenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The trimethylsilyl group can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Hydrolysis: Aqueous acids or bases can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Oxidation: Products may include quinones or other oxidized forms of the phenoxy group.
Hydrolysis: The primary product is 2,4-dibromo-6-(tert-butyl)phenol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane can be used as a precursor for the introduction of the phenoxy group into various molecules. It can also serve as a protecting group for phenols, which can be selectively removed under mild conditions.
Biology and Medicine
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials
Mécanisme D'action
The mechanism of action of (2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In hydrolysis reactions, the trimethylsilyl group is cleaved, releasing the corresponding phenol.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-(tert-butyl)phenol: This compound lacks the trimethylsilyl group but shares the phenoxy and bromine substitutions.
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups and no bromine atoms, making it more sterically hindered.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used as an antioxidant, this compound has two tert-butyl groups and a methyl group instead of bromine atoms.
Uniqueness
(2,4-Dibromo-6-(tert-butyl)phenoxy)trimethylsilane is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C13H20Br2OSi |
|---|---|
Poids moléculaire |
380.19 g/mol |
Nom IUPAC |
(2,4-dibromo-6-tert-butylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)10-7-9(14)8-11(15)12(10)16-17(4,5)6/h7-8H,1-6H3 |
Clé InChI |
HJACAKHHZVCUNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)

![[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)


![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)

amine hydrochloride](/img/structure/B13459728.png)
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)


![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
